4-Hydroxy-6-methyl-2-pyrone
Overview
Description
Mechanism of Action
Target of Action
4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone (TAL), is an organic compound derived enzymatically from glucose . It is a polyfunctional molecule that bears several electrophilic and nucleophilic centers
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. A proposed mechanism includes the formation of a ketene, which then dimerizes . .
Biochemical Pathways
This compound is involved in several biochemical pathways. As a polyketide, it is widespread in nature and possesses versatile bioactivity . The biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The major synthetic methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
Pharmacokinetics
It is known to be a light yellow solid that is soluble in organic solvents , which may influence its bioavailability.
Result of Action
Its versatile bioactivity suggests that it may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is soluble in water at 20°C , suggesting that temperature and solvent can affect its solubility and, consequently, its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-6-methyl-2-pyrone plays a crucial role in biochemical reactions, particularly as a precursor in the biosynthesis of various natural products. It interacts with enzymes such as 2-pyrone synthase, which catalyzes its formation from acetyl-CoA and malonyl-CoA . This compound also interacts with other biomolecules, including proteins and cofactors, facilitating various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of nitric oxide and interleukin-6 in macrophages, indicating its role in modulating immune responses . Additionally, this compound can impact cellular metabolism by acting as a precursor for other bioactive molecules, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as 2-pyrone synthase, facilitating the condensation reactions necessary for its biosynthesis . This compound can also inhibit or activate enzymes involved in various metabolic pathways, leading to changes in gene expression and cellular function . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and immune responses . At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of polyketides and other natural products . It interacts with enzymes such as 2-pyrone synthase, which catalyzes its formation from acetyl-CoA and malonyl-CoA . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its activity and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and organelles such as mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate cellular compartments to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methyl-2-pyrone can be synthesized from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The original synthesis involves treating dehydroacetic acid with sulfuric acid at 135°C, leading to ring-opening and hydration to form “tetracetic acid.” Upon cooling, triacetic acid reverts to a lactone ring, and the compound is recovered by crystallization in cold water .
Industrial Production Methods: The microbial synthesis of this compound requires the enzyme 2-pyrone synthase. This enzyme has been examined in two hosts: Escherichia coli and Saccharomyces cerevisiae. The Saccharomyces cerevisiae host produces a higher yield (70%) compared to the Escherichia coli host (40%) .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methyl-2-pyrone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: AgNO3/K2S2O8 acts as an efficient oxidizing system.
Substitution: Reactions with αβ-unsaturated acyl chlorides in pyridine or tetrachloroethane containing titanium (IV) chloride.
Major Products:
Scientific Research Applications
4-Hydroxy-6-methyl-2-pyrone is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . It is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Exhibits antimicrobial, antiviral, cytotoxic, and antitumor activities.
Medicine: Potential for developing drugs due to its bioactivity.
Industry: Used in the development of organic light-emitting devices and as intermediates for organic synthesis.
Comparison with Similar Compounds
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-pyrone): Another 2-pyrone derivative with high reactivity.
4-Hydroxy-2-pyrone: Shares similar structural features and reactivity.
Uniqueness: 4-Hydroxy-6-methyl-2-pyrone is unique due to its high yield in microbial synthesis and its versatile bioactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-10-5 | |
Record name | 4-Hydroxy-6-methyl-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triacetic acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 675-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-methylpyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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